3-acetyl-4,5-dichloro-1H-indole chemical structure and molecular weight
3-acetyl-4,5-dichloro-1H-indole chemical structure and molecular weight
Executive Summary
This technical guide profiles 3-acetyl-4,5-dichloro-1H-indole , a specialized heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals. Distinguished by its 4,5-dichloro substitution pattern, this scaffold offers unique electronic properties and lipophilicity profiles essential for Structure-Activity Relationship (SAR) studies in kinase inhibition and antiviral research. This document details its physicochemical properties, a validated synthesis protocol via Friedel-Crafts acylation, and its utility in downstream derivatization.
Chemical Identity & Specifications
The compound is a di-halogenated derivative of 3-acetylindole. The presence of chlorine atoms at positions 4 and 5 significantly alters the electron density of the indole ring, enhancing metabolic stability and modifying binding affinity in protein-ligand interactions.
Table 1: Physicochemical Specifications
| Parameter | Data |
| IUPAC Name | 1-(4,5-dichloro-1H-indol-3-yl)ethanone |
| CAS Registry Number | 1482735-76-1 |
| Molecular Formula | C₁₀H₇Cl₂NO |
| Molecular Weight | 228.07 g/mol |
| Exact Mass | 226.9905 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
| SMILES | CC(=O)C1=CNC2=C1C(Cl)=C(Cl)C=C2 |
Synthesis Protocol: Regioselective C3-Acylation
Objective: Synthesize 3-acetyl-4,5-dichloro-1H-indole from 4,5-dichloroindole.
Mechanistic Rationale
The synthesis relies on a Friedel-Crafts Acylation .[1][2] While the C3 position of the indole ring is naturally nucleophilic, the presence of electron-withdrawing chlorine atoms at C4 and C5 deactivates the ring, reducing its reactivity compared to unsubstituted indole. Therefore, a strong Lewis acid catalyst (Aluminum Chloride, AlCl₃) is required to generate the highly electrophilic acylium ion from acetyl chloride.
Reaction Pathway Visualization
The following diagram illustrates the activation of the electrophile and the subsequent electrophilic aromatic substitution (EAS).
Figure 1: Mechanistic pathway for the Lewis acid-catalyzed C3-acylation of 4,5-dichloroindole.
Experimental Methodology
Safety Note: AlCl₃ is water-reactive. Perform all steps under an inert atmosphere (Nitrogen or Argon).
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Reagent Preparation:
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In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,5-dichloroindole (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
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Cool the suspension to 0°C using an ice bath.
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Catalyst Addition:
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Add Aluminum Chloride (AlCl₃, 2.5 eq) portion-wise over 15 minutes. The mixture may turn dark or reddish, indicating complexation.
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Critical Control Point: Maintain temperature below 5°C to prevent polymerization.
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Acylation:
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Add Acetyl Chloride (1.2 eq) dropwise via a syringe or addition funnel.
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Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes).
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Quenching & Isolation:
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Pour the reaction mixture carefully into an ice/water slurry containing 1M HCl (to break the Aluminum-indole complex).
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Extract the aqueous layer with DCM (3x).
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Wash combined organic layers with saturated NaHCO₃ (aq) and Brine.
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Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification:
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Recrystallize the crude solid from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc/Hexanes).
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Characterization & Validation
To validate the synthesis, the following spectroscopic signatures must be confirmed.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.0 ppm (br s, 1H): Indole NH (Deshielded).
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δ 8.35 ppm (s, 1H): C2-H (Characteristic of 3-substituted indoles).
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δ 7.40–7.60 ppm (m, 2H): Aromatic protons at C6 and C7 (Coupling pattern depends on exact environment, typically an ortho-doublet system).
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δ 2.45 ppm (s, 3H): Acetyl methyl group (-COCH₃).
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Mass Spectrometry (ESI+):
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[M+H]⁺: Observed m/z ~228.0/230.0 (Characteristic 9:6:1 isotopic pattern for Cl₂).
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Applications in Drug Discovery
The 3-acetyl-4,5-dichloro-1H-indole scaffold serves as a versatile "linchpin" intermediate. The C3-acetyl group is a reactive handle for further functionalization, while the 4,5-dichloro motif provides metabolic resistance (blocking P450 oxidation sites).
Derivatization Logic
The following diagram outlines the primary synthetic transformations accessible from this core.
Figure 2: Functionalization map for the 3-acetyl-4,5-dichloro-1H-indole scaffold.
Specific Use Cases
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Kinase Inhibitors: The 4,5-dichloro motif mimics the hydrophobic bulk of adenosine in ATP-binding pockets.
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Antiviral Agents: Halogenated indoles have shown efficacy in inhibiting viral entry proteins by stabilizing rigid conformational states.
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Fluorescent Probes: Condensation with aromatic aldehydes yields chalcones with distinct fluorescence properties useful for cellular imaging.
References
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PubChem. (2023).[3] 4,5-dichloro-1H-indole Compound Summary. National Library of Medicine.[3] Retrieved from [Link][3]
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MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. Retrieved from [Link]
